molecular formula C23H22N4O4 B604546 N-(2-butyl-4-oxoquinazolin-3(4H)-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 304872-82-0

N-(2-butyl-4-oxoquinazolin-3(4H)-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B604546
CAS No.: 304872-82-0
M. Wt: 418.4g/mol
InChI Key: CBOUFDRWQJINQP-UHFFFAOYSA-N
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Description

N-(2-butyl-4-oxoquinazolin-3(4H)-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butyl-4-oxoquinazolin-3(4H)-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. The starting materials often include quinazolinone and quinoline derivatives, which undergo various chemical transformations such as alkylation, acylation, and cyclization under controlled conditions. Common reagents used in these reactions include alkyl halides, acyl chlorides, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-butyl-4-oxoquinazolin-3(4H)-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of functional groups with other substituents using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-butyl-4-oxoquinazolin-3(4H)-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-butyl-4-oxoquinazolin-3-yl)-3-hydroxy-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide
  • N-(2-butyl-4-oxoquinazolin-3-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Uniqueness

N-(2-butyl-4-oxoquinazolin-3(4H)-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of quinazolinone and quinoline moieties allows for diverse interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

304872-82-0

Molecular Formula

C23H22N4O4

Molecular Weight

418.4g/mol

IUPAC Name

N-(2-butyl-4-oxoquinazolin-3-yl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C23H22N4O4/c1-3-4-13-18-24-16-11-7-5-9-14(16)22(30)27(18)25-21(29)19-20(28)15-10-6-8-12-17(15)26(2)23(19)31/h5-12,28H,3-4,13H2,1-2H3,(H,25,29)

InChI Key

CBOUFDRWQJINQP-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC=C4N(C3=O)C)O

Origin of Product

United States

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